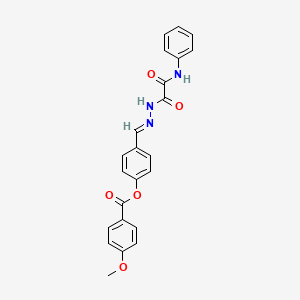![molecular formula C23H28O3 B11945051 2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone CAS No. 5341-00-4](/img/structure/B11945051.png)
2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-decahydro-2-naphthalenylpropyl)-3-hydroxynaphthoquinone is a complex organic compound with a unique structure that combines a decahydro-2-naphthalenyl group with a hydroxynaphthoquinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-decahydro-2-naphthalenylpropyl)-3-hydroxynaphthoquinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Decahydro-2-naphthalenyl Group: This step involves the hydrogenation of naphthalene to produce decahydronaphthalene.
Attachment of the Propyl Chain: The decahydro-2-naphthalenyl group is then reacted with a propyl halide under basic conditions to form the 3-decahydro-2-naphthalenylpropyl intermediate.
Coupling with Hydroxynaphthoquinone: The final step involves coupling the intermediate with 3-hydroxynaphthoquinone under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-decahydro-2-naphthalenylpropyl)-3-hydroxynaphthoquinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinone moiety can be reduced to form a hydroquinone derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives.
Aplicaciones Científicas De Investigación
2-(3-decahydro-2-naphthalenylpropyl)-3-hydroxynaphthoquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-decahydro-2-naphthalenylpropyl)-3-hydroxynaphthoquinone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes.
Pathways Involved: It may affect pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclopropyl-3-(decahydro-2-naphthalenyl)-2-methylguanidine: Shares the decahydro-2-naphthalenyl group but differs in its functional groups and overall structure.
Propanenitrile, 3-(dimethylamino)-: Although structurally different, it shares some chemical properties and reactivity patterns.
Uniqueness
2-(3-decahydro-2-naphthalenylpropyl)-3-hydroxynaphthoquinone is unique due to its combination of a decahydro-2-naphthalenyl group with a hydroxynaphthoquinone moiety, which imparts distinct chemical and biological properties not found in similar compounds.
Propiedades
Número CAS |
5341-00-4 |
|---|---|
Fórmula molecular |
C23H28O3 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
3-[3-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)propyl]-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C23H28O3/c24-21-18-9-3-4-10-19(18)22(25)23(26)20(21)11-5-6-15-12-13-16-7-1-2-8-17(16)14-15/h3-4,9-10,15-17,24H,1-2,5-8,11-14H2 |
Clave InChI |
IFXSMZUKQQEJIZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2CC(CCC2C1)CCCC3=C(C4=CC=CC=C4C(=O)C3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11944977.png)

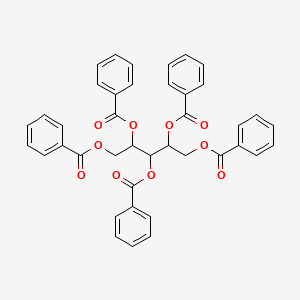
![{[3-(3,4-Dimethylcyclohex-3-en-1-yl)propyl]sulfanyl}benzene](/img/structure/B11944990.png)
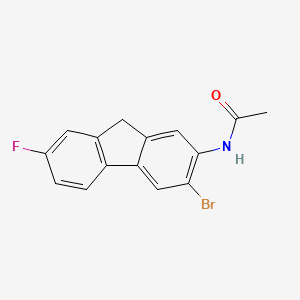
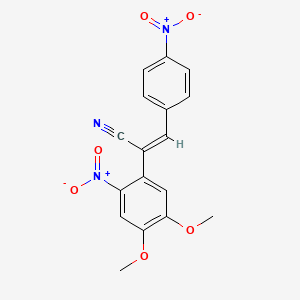

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11945021.png)
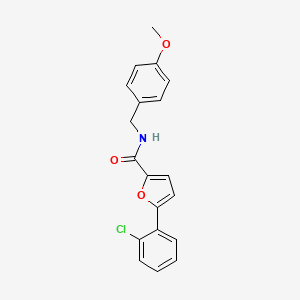
![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11945024.png)

